Dihydrodaidzein

Descripción general

Descripción

La dihidrodaidzeína es un compuesto isoflavónico derivado principalmente de los principales constituyentes de las isoflavonas de soya, específicamente la daidzeína, a través de la hidrogenación en el metabolismo . Es conocida por su significativa actividad biológica y se considera una de las formas más activas de las isoflavonas de soya .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La dihidrodaidzeína se puede sintetizar a través de síntesis química y catálisis enzimática. La vía de biosíntesis implica la conversión de daidzeína a dihidrodaidzeína por bacterias intestinales, que desempeñan un papel fundamental en el proceso de biotransformación . La selección de cepas bacterianas altamente eficientes es crucial para el enriquecimiento y la síntesis sustancial de dihidrodaidzeína .

Métodos de producción industrial: En entornos industriales, la dihidrodaidzeína se puede producir utilizando una nueva bacteria ruminal bovina tolerante al oxígeno capaz de bioconvertir anaeróbicamente las isoflavonas daidzeína y genisteína a dihidrodaidzeína y dihidrogenisteína, respectivamente . La tasa de bioconversión se puede mejorar agregando ácido ascórbico al medio de cultivo .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidrodaidzeína experimenta varias reacciones químicas, incluida la reducción y la racemización. Por ejemplo, se puede convertir a tetrahidrodaidzeína a través de una reacción de reducción diastereoselectiva . Además, la racemasa de dihidrodaidzeína puede convertir tanto los enantiómeros ® como (S) de dihidrodaidzeína al racemato .

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Nutritional Applications

Health Benefits

Dihydrodaidzein is recognized for its phytoestrogenic properties, which can mimic estrogen in the body. Research indicates that it may help in managing metabolic disorders such as obesity and hypertension. A study highlighted that this compound can enhance collagen biosynthesis, potentially reducing skin wrinkles and improving skin health .

Case Study: Metabolic Disorders

In a clinical study involving individuals with metabolic syndrome, supplementation with this compound-rich extracts resulted in significant reductions in body mass index (BMI) and blood pressure levels. Participants who consumed these extracts exhibited improved lipid profiles and reduced markers of inflammation over a 12-week period .

Pharmaceutical Applications

Cancer Research

this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of hormone-related cancers such as breast and prostate cancer. The mechanism involves modulation of estrogen receptors and induction of apoptosis in cancer cells .

Case Study: Antitumor Effects

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors . Furthermore, animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls.

Cosmetic Applications

Skin Health

Due to its ability to enhance collagen synthesis, this compound is increasingly utilized in cosmetic formulations aimed at anti-aging. Its antioxidant properties also contribute to skin protection against oxidative stress .

Case Study: Cosmetic Formulation

A cosmetic product containing this compound was tested on volunteers over a 6-month period. Results indicated significant improvements in skin elasticity and hydration levels, alongside a reduction in visible wrinkles .

Microbial Production

Biotransformation Research

The production of this compound through microbial fermentation processes has been explored extensively. Specific strains of lactic acid bacteria have been engineered to convert daidzein into this compound efficiently, enhancing its availability for various applications .

| Microbial Strain | Conversion Efficiency (%) | Conditions |

|---|---|---|

| Lactococcus sp. | 89.4 | Anaerobic fermentation |

| MRG-1 | 75 | Specific growth media |

This table summarizes the efficiency of different microbial strains in converting daidzein to this compound under various conditions.

Mecanismo De Acción

La dihidrodaidzeína ejerce sus efectos a través de su interacción con la microbiota intestinal. Es metabolizada por bacterias intestinales para producir metabolitos como tetrahidrodaidzeína y equol, que exhiben actividades biológicas mejoradas . El mecanismo implica la conversión de dihidrodaidzeína a estos metabolitos a través de una serie de reacciones enzimáticas, incluida la reducción y la racemización .

Compuestos similares:

Daidzeína: El precursor de la dihidrodaidzeína, también una isoflavona con significativa actividad biológica.

Genisteína: Otra isoflavona derivada de la soya, similar en estructura y función a la dihidrodaidzeína.

Equol: Un metabolito de la dihidrodaidzeína con potente actividad estrogénica.

Singularidad: La dihidrodaidzeína es única debido a su mayor y más amplia actividad biológica en comparación con su precursor metabólico daidzeína . Exhibe una mejor actividad de osteoporosis y otros beneficios para la salud, lo que la convierte en un compuesto de gran interés en la investigación científica .

Comparación Con Compuestos Similares

Daidzein: The precursor of dihydrodaidzein, also an isoflavone with significant biological activity.

Genistein: Another isoflavone derived from soy, similar in structure and function to this compound.

Equol: A metabolite of this compound with potent estrogenic activity.

Uniqueness: this compound is unique due to its higher and broader biological activity compared to its metabolic precursor daidzein . It exhibits improved osteoporosis activity and other health benefits, making it a compound of significant interest in scientific research .

Actividad Biológica

Dihydrodaidzein is a metabolite of daidzein, a soy isoflavone, and has garnered attention for its potential biological activities, particularly concerning human health. This article synthesizes current research findings on the biological activity of this compound, including its metabolic pathways, effects on gut microbiota, and implications for human health.

Metabolism and Conversion

This compound is primarily produced from daidzein through the action of gut microbiota. The conversion of daidzein to this compound is facilitated by specific bacteria in the intestinal tract. Notably, a study identified a strain of Lactococcus that possesses a novel enzyme, this compound racemase (l-DDRC), which plays a crucial role in the biosynthesis of equol from this compound. This enzyme allows for the conversion of both enantiomers of this compound into racemic mixtures, which are further metabolized into equol, a compound with significant biological activity .

Biological Activities

This compound exhibits several biological activities that contribute to its potential health benefits:

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may play a role in reducing the risk of chronic diseases .

- Anticancer Properties : Research indicates that this compound may exhibit antiproliferative effects against various tumor cells. It has been linked to inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Estrogenic Effects : As a phytoestrogen, this compound can mimic estrogen in the body, potentially influencing hormonal balance and providing benefits in conditions such as menopausal symptoms and osteoporosis .

Interaction with Gut Microbiota

The metabolism of this compound is significantly influenced by gut microbiota. Studies have shown that specific bacterial strains can enhance the conversion of dietary isoflavones into bioactive metabolites like equol. For instance, Clostridium sp. strain Julong 732 was identified as capable of converting this compound into equol under anaerobic conditions . This conversion not only enhances the bioavailability of these compounds but also contributes to the overall health-promoting effects associated with dietary isoflavones.

Case Studies and Research Findings

Several studies have investigated the effects and mechanisms of action of this compound:

- Study on Antioxidant Activity : A study demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential as a natural antioxidant agent .

- Anticancer Mechanism : In vitro experiments showed that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis and modulating cell cycle progression .

- Microbial Conversion Studies : Research involving fecal microbiota transplantation revealed that adding isoflavone-metabolizing bacteria could significantly enhance the metabolism of dietary isoflavones, leading to increased levels of bioactive metabolites like equol and potentially improving health outcomes .

Summary Table: Biological Activities of this compound

Propiedades

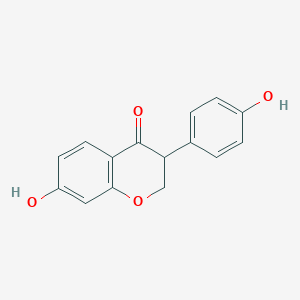

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912308 | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17238-05-0 | |

| Record name | (±)-Dihydrodaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoflavanone, 4',7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrodaidzein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Dihydrodaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.